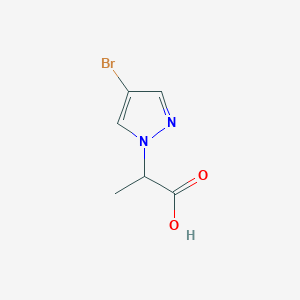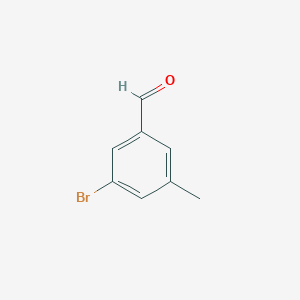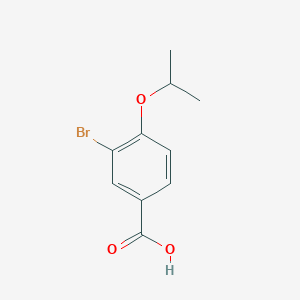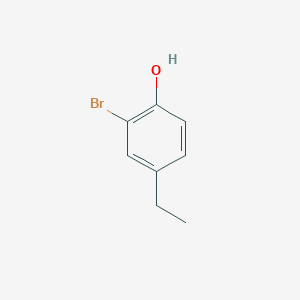![molecular formula C10H7N3O B1341106 2-(Furan-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-69-7](/img/structure/B1341106.png)
2-(Furan-2-yl)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a compound that falls under the category of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines are frequently described as kinase inhibitors . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines is often achieved by cyclization and their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines can undergo various chemical reactions. They can be prepared and functionalized through organometallic-chemistry-based methods, including cyclization and cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis of heterocycle-substituted phthalimide derivatives, including those with furan, imidazo[1,2-a]pyridine, and other heterocyclic rings, showcases the compound's role in generating structurally diverse derivatives for potential biological activities. The cytotoxic activity of these derivatives against human cancer cell lines indicates the compound's relevance in cancer research (Yang et al., 2010).
- Research on furan ring transformation emphasizes the compound's utility in synthesizing new condensed benzimidazole derivatives, highlighting its importance in creating novel chemical entities (Stroganova et al., 2018).
Chemical Transformations and Applications
- The development of a metal-free three-component, domino reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives illustrates the compound's role in facilitating efficient and versatile chemical transformations (Cui et al., 2018).
- The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors, derived from initial hits of imidazo[1,2-a]pyrazines, underscores the compound's potential in medicinal chemistry, particularly in cancer therapy (Buckmelter et al., 2011).
Novel Derivatives and Biological Activity
- The synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives, along with their chemical reactivity studies, provide a foundation for further exploration into the compound's applications in various biological contexts (El’chaninov et al., 2014).
- A multifaceted approach to the synthesis and antimicrobial activity evaluation of imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives demonstrates the compound's potential in addressing microbial resistance challenges (Turan-Zitouni et al., 2001).
Comprehensive Reviews and Methodologies
- An extensive review of imidazo[1,2-b]pyridazine as a privileged scaffold in medicinal chemistry highlights the compound's significance and its diverse therapeutic applications, providing insight into structure-activity relationships (SAR) and guiding future research in this area (Garrido et al., 2021).
Direcciones Futuras
Imidazo[1,2-b]pyridazines have been attracting substantial interest due to their potential pharmaceutical applications . The recent developments in the synthesis of imidazo[1,2-b]pyridazines from various substrates have been summarized, providing new initiatives to chemists towards the synthesis of imidazo[1,2-b]pyridazines . This review may guide medicinal chemists for the quest of novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetics profile and efficiency .
Mecanismo De Acción
Target of Action
Similar compounds such as imidazo[1,2-b]pyridazines have been reported to inhibit interleukin-17a (il-17a) , and transforming growth factor-β activated kinase (TAK1) . These targets play a crucial role in mediating inflammatory responses in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as il-17a or tak1, to inhibit their activity . This inhibition could lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
Related compounds have been shown to impact the il-23/il-17 axis, which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, these compounds can disrupt this pathway, leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
Related compounds have been shown to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis by inhibiting il-17a .
Análisis Bioquímico
Biochemical Properties
2-(Furan-2-yl)imidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as PI3K and mTOR, which are crucial in cell signaling pathways . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects on cellular processes such as proliferation and survival. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, such as IL-17A, making it a potential candidate for treating autoimmune diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated anti-proliferative activity, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 . It induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins like AKT and S6 . These actions result in the suppression of cell growth and proliferation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PI3K/mTOR signaling pathway . By binding to the active sites of PI3K and mTOR, this compound prevents the phosphorylation and activation of downstream targets, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound acts as an IL-17A inhibitor, blocking the interaction between IL-17A and its receptor, which is crucial for inflammatory responses . This inhibition can mitigate chronic inflammation and tissue damage associated with autoimmune diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged anti-proliferative effects in cancer cell lines . The compound’s efficacy may diminish over time due to potential adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been reported . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of this compound. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by factors such as lipophilicity and the presence of targeting signals. The accumulation of this compound in specific tissues can enhance its therapeutic effects but may also contribute to toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with its molecular targets . The presence of specific targeting signals or post-translational modifications can direct this compound to particular subcellular compartments, enhancing its efficacy. For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMZLMKRQUFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

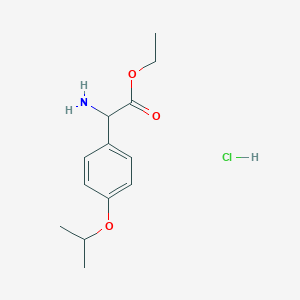
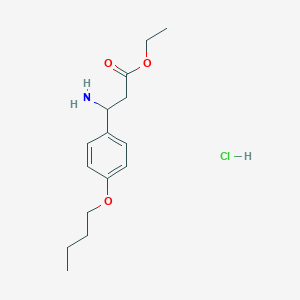
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)
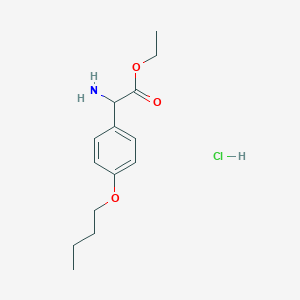
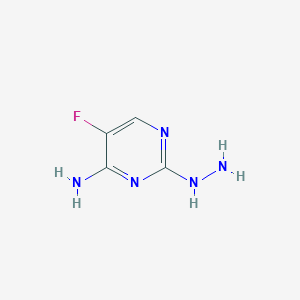
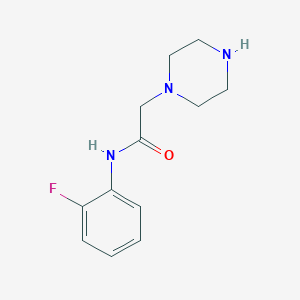

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
